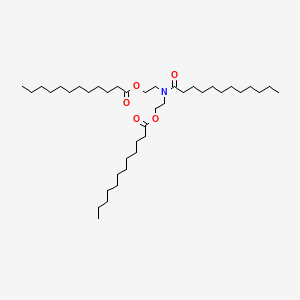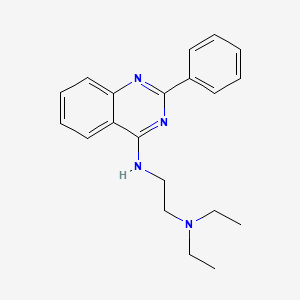![molecular formula C14H26N2 B11948498 13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane CAS No. 24402-57-1](/img/structure/B11948498.png)
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane is a complex organic compound with the molecular formula C14H26N2. It is characterized by its unique tricyclic structure, which includes multiple ring systems and tertiary amine groups
Preparation Methods
The synthesis of 13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tertiary amine groups play a crucial role in these interactions, potentially affecting various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane can be compared with other similar compounds, such as:
13,14-Diazatricyclo[6.4.1.1(2,7)]tetradecane: This compound lacks the dimethyl groups present in this compound, resulting in different chemical properties and reactivity.
Dimethyl 9,14-diazatricyclo[6.3.2.1(2,7)]tetradecane-9,14-dicarboxylate:
The uniqueness of 13,14-Dimethyl-13,14-diazatricyclo[641
Properties
CAS No. |
24402-57-1 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
13,14-dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane |
InChI |
InChI=1S/C14H26N2/c1-15-11-7-3-4-8-12(15)14-10-6-5-9-13(11)16(14)2/h11-14H,3-10H2,1-2H3 |
InChI Key |
RXDBABYPXSKYEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCC1C3CCCCC2N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


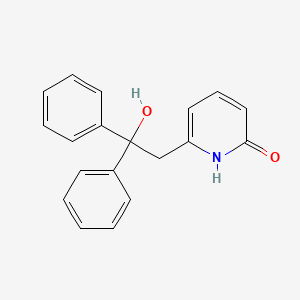
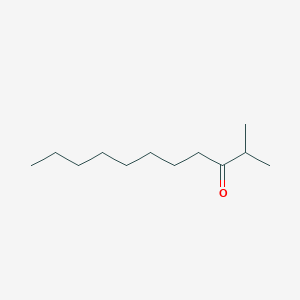
![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)

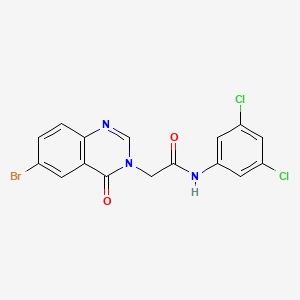

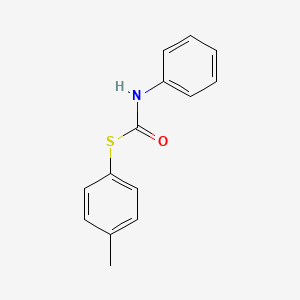
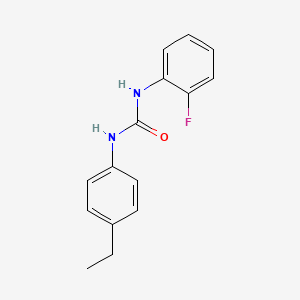
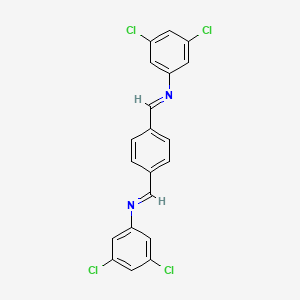
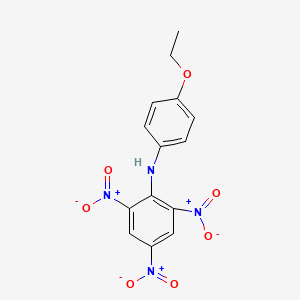

![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
